molecular formula C7H12Cl2O2 B13109277 2-(Dichloromethyl)-5,5-dimethyl-1,3-dioxane

2-(Dichloromethyl)-5,5-dimethyl-1,3-dioxane

Cat. No.: B13109277
M. Wt: 199.07 g/mol
InChI Key: BIMANJZHFDZDFO-UHFFFAOYSA-N
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Description

2-(Dichloromethyl)-5,5-dimethyl-1,3-dioxane: is an organic compound characterized by a dioxane ring substituted with a dichloromethyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dichloromethyl)-5,5-dimethyl-1,3-dioxane typically involves the reaction of 2,2-dimethyl-1,3-propanediol with dichloromethyl methyl ether in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then cyclizes to form the dioxane ring.

Reaction Conditions:

    Reactants: 2,2-dimethyl-1,3-propanediol, dichloromethyl methyl ether

    Catalyst: Acid (e.g., sulfuric acid)

    Solvent: Typically an inert solvent like dichloromethane

    Temperature: Room temperature to slightly elevated temperatures (25-50°C)

    Time: Several hours to complete the reaction

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reactant flow rates) is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dichloromethyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction of the dichloromethyl group can yield the corresponding methyl derivative.

    Substitution: The dichloromethyl group can be substituted by nucleophiles, leading to various functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Methyl derivatives

    Substitution: Functionalized dioxane derivatives

Scientific Research Applications

Chemistry

In organic synthesis, 2-(Dichloromethyl)-5,5-dimethyl-1,3-dioxane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of biologically active compounds.

Industry

In industrial chemistry, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity profile make it suitable for use in polymer synthesis and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism by which 2-(Dichloromethyl)-5,5-dimethyl-1,3-dioxane exerts its effects depends on the specific chemical reactions it undergoes. For example, in oxidation reactions, the dichloromethyl group is converted to a more oxidized state, which can then participate in further chemical transformations. The molecular targets and pathways involved are typically related to the functional groups present in the compound and the specific conditions of the reaction.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Dichloromethyl methyl ether

Comparison

Compared to similar compounds, 2-(Dichloromethyl)-5,5-dimethyl-1,3-dioxane is unique due to its dioxane ring structure and the presence of both dichloromethyl and methyl groups. This combination of features provides distinct reactivity and stability profiles, making it particularly useful in specific synthetic applications where other compounds may not be as effective.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and industrial applications. Understanding its preparation methods, chemical reactions, and applications can help in leveraging its full potential in scientific and industrial endeavors.

Properties

Molecular Formula

C7H12Cl2O2

Molecular Weight

199.07 g/mol

IUPAC Name

2-(dichloromethyl)-5,5-dimethyl-1,3-dioxane

InChI

InChI=1S/C7H12Cl2O2/c1-7(2)3-10-6(5(8)9)11-4-7/h5-6H,3-4H2,1-2H3

InChI Key

BIMANJZHFDZDFO-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(OC1)C(Cl)Cl)C

Origin of Product

United States

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